Synthesis Yield Comparison: 1-Isopropyl-4-(4-hydroxyphenyl)piperazine vs. Alternative Phenylpiperazine Intermediates
In the synthesis of 1-Isopropyl-4-(4-hydroxyphenyl)piperazine from 4-(1-piperazinyl)phenol and acetone, a reaction yield of approximately 83% has been reported . This yield is notably higher than that observed for the synthesis of the structurally related 1-(4-hydroxyphenyl)piperazine from piperazine and 4-chlorophenol, which typically achieves yields in the range of 60–70% under comparable alkylation conditions . The improved yield is attributed to the greater nucleophilicity of the secondary amine in the piperazine ring when substituted with an isopropyl group, facilitating more efficient alkylation with acetone .
| Evidence Dimension | Synthesis yield (isolated product) |
|---|---|
| Target Compound Data | ≈83% yield |
| Comparator Or Baseline | 1-(4-Hydroxyphenyl)piperazine (CAS 56621-48-8): 60–70% yield |
| Quantified Difference | 13–23 percentage point yield advantage |
| Conditions | Alkylation of 4-(1-piperazinyl)phenol with acetone vs. alkylation of piperazine with 4-chlorophenol |
Why This Matters
Higher synthesis yield directly reduces raw material costs and waste generation in large-scale manufacturing, making this compound more economically viable for commercial API production.
